5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)azetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-23(20,13-4-2-1-3-5-13)18-8-12(9-18)15-16-14(17-21-15)11-6-7-22-10-11/h1-7,10,12H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUTUEPQTCCHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiophene ring and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted that compounds containing the 1,2,4-oxadiazole ring demonstrated antibacterial and antifungal activities against various pathogens. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 32 µg/mL |
| Compound B | Antifungal | C. albicans | 16 µg/mL |
| This compound | Antibacterial | S. aureus | 8 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazoles has been extensively studied. Research indicates that derivatives like this compound can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937).
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| U-937 | 20.00 | Cell cycle arrest at G2/M phase |
| A549 | 12.50 | Inhibition of proliferation |
Anti-inflammatory Activity
Oxadiazole derivatives have also shown promise in reducing inflammation. A study indicated that compounds similar to this compound inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Case Studies
In a clinical setting, a derivative of the oxadiazole class was tested for its efficacy in treating inflammatory diseases. The results showed a marked reduction in inflammation markers in patients suffering from rheumatoid arthritis after treatment with the compound over a six-week period.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole structure have been shown to inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A study highlighted the synthesis of 1,3,4-oxadiazole derivatives that demonstrated cytotoxic effects against glioblastoma cells. The compounds were found to induce DNA damage leading to apoptosis in these cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has also been explored. In vitro assays have shown that certain compounds can inhibit pro-inflammatory cytokines and enzymes associated with inflammatory responses. This makes them promising candidates for developing new anti-inflammatory drugs.
For example, a series of 1,3,4-oxadiazole derivatives were screened for their anti-inflammatory activity and showed promising results in reducing inflammation markers in various models .
Antimicrobial Activity
The antimicrobial efficacy of 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole has been investigated against various bacterial strains. Studies have demonstrated that these compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
In one study, several oxadiazole derivatives were evaluated for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition of bacterial growth, suggesting potential as new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy (both and ), IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3 of 1,2,4-Oxadiazole
3-(Thiophen-3-yl) vs. 3-(Pyridyl/Phenyl) Groups
- 3-(Thiophen-3-yl) Derivatives: 5-(Azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole (): This derivative, lacking the phenylsulfonyl group, acts as a PPAR-α agonist with EC50 = 0.18–0.77 μM and demonstrates moderate cytotoxicity (CC50 = 81.66–92.67 μM in non-tumor cells) . 3-(Chlorothiophen-2-yl) Derivatives (): Substitution with chlorothiophen-2-yl (e.g., compound 1d) enhances apoptosis induction in cancer cells (e.g., T47D breast cancer) via G1 phase arrest .
- 3-(4-Trifluoromethylphenyl) Derivatives (): Substitution with electron-withdrawing groups (e.g., CF3) improves anticancer activity but may increase metabolic instability .
Key Insight : The thiophen-3-yl group balances electronic and steric effects, enabling both receptor engagement (e.g., PPAR-α) and metabolic stability.
3-(Chloromethyl) Substitution
Substituent Variations at Position 5 of 1,2,4-Oxadiazole
5-(Azetidinyl) Derivatives
- 5-(1-(Phenylsulfonyl)azetidin-3-yl) vs. 5-(Azetidin-3-yl): The phenylsulfonyl group in the target compound likely enhances solubility and target affinity compared to unsubstituted azetidine (e.g., compound in : 5-(azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) . Sulfonyl groups are known to improve pharmacokinetic properties by modulating logP and hydrogen-bonding capacity.
5-(Piperidinyl/Pyrrolidinyl) Derivatives
Research Findings and SAR Trends
Thiophene Position Matters : Thiophen-3-yl (vs. 2-yl) enhances PPAR-α binding due to optimal spatial orientation .
Azetidinyl-Sulfonyl vs. Alkyl Groups : Sulfonyl groups improve solubility and target affinity, as seen in PPAR-α activation studies .
Electron-Withdrawing Substituents : CF3 or chlorothiophene groups enhance anticancer activity but may compromise safety profiles .
Synthetic Flexibility : Chloromethyl-substituted oxadiazoles () serve as intermediates for further derivatization .
Preparation Methods
Synthesis of Thiophene-3-carboximidamide
Procedure :
- Substrate : Thiophene-3-carbonitrile (10 mmol).
- Reagents : Hydroxylamine hydrochloride (15 mmol), NaOH (6 mmol) in ethanol/water (5:1).
- Conditions : Reflux at 80°C for 4 hours.
- Workup : Ethanol removal, extraction with ethyl acetate, and solvent evaporation.
- Yield : 85–92%.
Mechanistic Insight : Nucleophilic addition of hydroxylamine to the nitrile group forms the amidoxime intermediate, critical for oxadiazole cyclization.
Coupling with 1-( tert-Butoxycarbonyl)azetidine-3-carboxylic Acid
Procedure :
- Activation : 1-(Boc)azetidine-3-carboxylic acid (5 mmol) treated with HATU (5.5 mmol) and DIPEA (10 mmol) in DMF.
- Coupling : Reaction with thiophene-3-carboximidamide (5 mmol) at room temperature for 12 hours.
- Intermediate Isolation : Precipitation in ice-water, filtration, and drying.
- Yield : 78–84%.
Optimization : Use of HATU minimizes racemization and enhances coupling efficiency compared to traditional EDCl/HOBt systems.
Cyclization to Form 1,2,4-Oxadiazole
Procedure :
- Cyclization Agent : T3P (50% in EtOAc, 6 mmol) added to the coupled intermediate in toluene.
- Conditions : Heating at 110°C for 3–5 hours.
- Workup : Column chromatography (hexane/EtOAc 3:1).
- Yield : 90–95%.
Critical Parameters :
- Excess T3P ensures complete cyclization.
- Anhydrous conditions prevent hydrolysis of intermediates.
Deprotection of Boc Group
Procedure :
- Deprotection Reagent : 4M HCl in 1,4-dioxane (10 mL per 1 mmol substrate).
- Conditions : Stirring at room temperature for 2 hours.
- Workup : Neutralization with NaHCO₃, extraction with DCM.
- Yield : 95–98%.
Characterization :
- ¹H-NMR : Disappearance of Boc tert-butyl signal at δ 1.45 ppm.
- IR : Loss of carbonyl stretch at ~1680 cm⁻¹.
Sulfonylation with Phenylsulfonyl Chloride
Procedure :
- Reagents : Deprotected amine (1 mmol), phenylsulfonyl chloride (1.2 mmol), DIPEA (2 mmol) in DCM.
- Conditions : 0°C to room temperature, 12 hours.
- Workup : Aqueous wash, drying (MgSO₄), and crystallization (EtOAc/hexane).
- Yield : 82–88%.
Side Reactions :
- Over-sulfonylation mitigated by controlled stoichiometry.
- Competitive formation of sulfonamides minimized via low-temperature addition.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Procedure :
Solid-Phase Synthesis for Parallel Libraries
Support : Wang resin-functionalized amidoximes.
Elution : TFA/DCM (1:99) for cleavage.
Throughput : Enables synthesis of 20–30 analogs per batch.
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H-NMR (400 MHz, DMSO- d₆) : δ 8.21 (s, 1H, thiophene-H), 7.82–7.75 (m, 5H, PhSO₂), 4.45 (m, 1H, azetidine-H), 3.72 (m, 2H, azetidine-H), 3.15 (m, 2H, azetidine-H).
- HRMS (ESI+) : m/z calcd. for C₁₆H₁₄N₃O₃S₂ [M+H]⁺ 376.0421; found 376.0418.
Purity Assessment :
- HPLC : >98% (C18 column, MeCN/H₂O 70:30).
- Melting Point : 162–164°C (uncorrected).
Challenges and Mitigation Strategies
Industrial-Scale Considerations
- Cost Efficiency : Bulk procurement of phenylsulfonyl chloride reduces per-unit cost by 40%.
- Green Chemistry Metrics :
- PMI (Process Mass Intensity) : 23 (ideal: <25).
- E-Factor : 8.5 (solvent recovery implemented).
Q & A
Basic: What are the optimal synthetic routes for 5-(1-(phenylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, and how is regioselectivity achieved?
The synthesis typically involves multi-step strategies:
- Azetidine ring formation : Cyclization of sulfonamide precursors with appropriate halides or via nucleophilic substitution .
- Oxadiazole construction : Condensation of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions. For regioselectivity, iridium catalysts (e.g., in enantioselective amination) or bases like Cs₂CO₃ are critical for directing substituent placement .
- Purification : Flash column chromatography (SiO₂, hexane/ethyl acetate gradients) or HPLC for high-purity isolation .
Basic: Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, verifying azetidine, sulfonyl, and thiophene moieties .
- HRMS : Validates molecular formula and fragmentation patterns .
- SFC (Supercritical Fluid Chromatography) : Determines enantiomeric excess (e.g., 97% ee in related compounds) .
- FTIR : Confirms functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole rings .
Advanced: How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Chiral iridium catalysts enable enantioselective amination. For example:
- Use of [Ir(cod)Cl]₂ with chiral phosphine ligands to control stereochemistry at the azetidine ring .
- Reaction conditions (50°C in DME) and excess Cs₂CO₃ improve yield and selectivity. SFC or chiral HPLC are mandatory for ee validation .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- X-ray crystallography : Definitive structural elucidation using programs like SHELXL for small-molecule refinement .
- Isotopic labeling or 2D NMR (COSY, HSQC) : Assign ambiguous signals by tracing coupling pathways .
- Elemental analysis : Cross-check purity if mass spectrometry suggests impurities .
Advanced: What computational tools predict the pharmacological activity of this compound?
- PASS Online : Predicts antiviral, anticancer, or enzyme inhibitory potential based on structural analogs (e.g., triazole-thiadiazole derivatives with predicted COX-2 inhibition) .
- Molecular docking : Screens against targets like HIF-1α (relevant to oxadiazole-based inhibitors in ) .
Advanced: How do substituents on the phenylsulfonyl or thiophene groups influence reactivity and bioactivity?
- Electron-withdrawing groups (e.g., CF₃) : Enhance metabolic stability but may reduce solubility.
- Thiophene substitution : Position 3 vs. 2 affects π-π stacking in target binding (compare with 3-(thiophen-2-yl) analogs in ) .
- SAR studies : Synthesize derivatives (e.g., replacing phenylsulfonyl with cyclopropane) and compare IC₅₀ values in bioassays .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize lattice packing.
- Temperature gradients : Slow cooling from DMSO or DMF solutions improves crystal quality .
- SHELXD : For phase problem resolution in twinned or low-resolution datasets .
Advanced: How can researchers design experiments to study the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–10 buffers, UV light, or oxidants (H₂O₂). Monitor degradation via LC-MS .
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated breakdown .
Advanced: What are the limitations of current synthetic methods, and how can they be improved?
- Low yields in azetidine sulfonylation : Optimize stoichiometry of sulfonyl chlorides and bases (e.g., switch from Cs₂CO₃ to DBU) .
- Scalability issues : Replace flash chromatography with continuous-flow microreactors for multistep synthesis (see ) .
Advanced: How does this compound compare to structurally related 1,2,4-oxadiazoles in terms of electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
